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Compound of Interest

Compound Name: 1,2-Dimethylcyclohexanol

Cat. No.: B3025573 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 1,2-
Dimethylcyclohexanol, a saturated cyclic alcohol. The information presented is intended for

researchers, scientists, and professionals in the field of drug development and chemical

analysis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 1,2-Dimethylcyclohexanol.
It is important to note that this compound can exist as two diastereomers: cis-1,2-
Dimethylcyclohexanol and trans-1,2-Dimethylcyclohexanol. The precise spectral data can

vary between these isomers due to their different stereochemistry. The data presented here

represents a general overview, with specific isomer data noted where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Precise, experimentally verified ¹H NMR data for both isomers of 1,2-Dimethylcyclohexanol is
not readily available in the public domain. However, based on the known chemical shifts of

related compounds and the principles of NMR spectroscopy, an expected spectrum can be

predicted. The hydroxyl proton's chemical shift is highly variable and depends on

concentration, solvent, and temperature.
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Table 1: Expected ¹H NMR Spectroscopic Data for 1,2-Dimethylcyclohexanol

Proton
Expected Chemical

Shift (δ, ppm)
Expected Multiplicity Notes

-OH 1.0 - 5.0 Singlet (broad)

Chemical shift is

variable and the peak

may be broad.

-CH- (next to OH) 3.5 - 4.0 Multiplet

The chemical shift and

multiplicity will differ

between the cis and

trans isomers.

Cyclohexane Ring

Protons
1.0 - 2.0

Multiplets

(overlapping)

A complex region of

overlapping signals

from the methylene

groups of the

cyclohexane ring.

Methyl Protons (-CH₃) 0.8 - 1.2 Doublet or Singlet

The multiplicity will

depend on the

adjacent protons. In

the case of the methyl

group at C1, it is

expected to be a

singlet. The methyl at

C2 will be a doublet.

The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.

Table 2: ¹³C NMR Spectroscopic Data for cis-1,2-Dimethylcyclohexanol
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Carbon Atom Chemical Shift (δ, ppm)

C1 (C-OH) 71.5

C2 (C-CH₃) 36.1

C3 24.3

C4 21.0

C5 24.3

C6 32.8

C1-CH₃ 21.8

C2-CH₃ 16.5

Source: Spectral Database for Organic Compounds (SDBS)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of an alcohol is characterized by a strong, broad absorption due to the O-H stretch

and a C-O stretching absorption.

Table 3: IR Spectroscopic Data for 1,2-Dimethylcyclohexanol

Functional Group Vibrational Mode
Expected Absorption

Range (cm⁻¹)
Intensity

Alcohol (-OH) O-H Stretch 3200 - 3600 Strong, Broad

Alkane (C-H) C-H Stretch 2850 - 3000 Strong

Alcohol (C-O) C-O Stretch 1050 - 1150 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For alcohols, common fragmentation pathways include the loss of water (M-18)
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and alpha-cleavage. The molecular weight of 1,2-Dimethylcyclohexanol is 128.21 g/mol .

Table 4: Mass Spectrometry Data for 1,2-Dimethylcyclohexanol

m/z Relative Intensity Possible Fragment

128 Low to absent [M]⁺ (Molecular Ion)

113 Moderate [M - CH₃]⁺

110 Moderate [M - H₂O]⁺

95 High [M - H₂O - CH₃]⁺

71 High
[C₅H₁₁]⁺ (from ring

fragmentation)

58 High
[C₃H₆O]⁺ (from alpha-

cleavage)

43 High [C₃H₇]⁺

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

NMR Spectroscopy
2.1.1. Sample Preparation: A sample of 1,2-dimethylcyclohexanol (5-10 mg) is dissolved in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR

tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for

chemical shift calibration.

2.1.2. Data Acquisition: The NMR spectra are typically acquired on a 300 or 500 MHz

spectrometer. For ¹H NMR, a standard pulse-acquire sequence is used. For ¹³C NMR, a proton-

decoupled sequence is employed to simplify the spectrum to single lines for each unique

carbon atom.

Infrared (IR) Spectroscopy
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2.2.1. Sample Preparation: For a liquid sample like 1,2-dimethylcyclohexanol, a neat

spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr)

or sodium chloride (NaCl) plates. Alternatively, a thin film can be cast on a single salt plate.

2.2.2. Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A

background spectrum of the clean salt plates is taken first and subtracted from the sample

spectrum.

Mass Spectrometry (MS)
2.3.1. Sample Preparation: A dilute solution of 1,2-dimethylcyclohexanol is prepared in a

volatile organic solvent such as methanol or acetonitrile. The concentration is typically in the

range of 1-10 µg/mL.

2.3.2. Data Acquisition: The sample is introduced into the mass spectrometer, often via a gas

chromatograph (GC-MS) for separation from any impurities. Electron ionization (EI) is a

common method for fragmenting the molecule. The mass analyzer separates the resulting ions

based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic identification of an

unknown alcohol sample.
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General Workflow for Spectroscopic Identification of an Alcohol

Sample Handling

Spectroscopic Analysis

Data Interpretation

Structure Elucidation

Unknown Alcohol Sample

IR Spectroscopy NMR Spectroscopy (¹H, ¹³C) Mass Spectrometry

Identify Functional Groups
(e.g., -OH, C-O)

Determine Carbon-Hydrogen
Framework

Determine Molecular Weight
and Fragmentation Pattern

Propose Chemical Structure

Click to download full resolution via product page

Caption: A flowchart illustrating the process of identifying an unknown alcohol using IR, NMR,

and Mass Spectrometry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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